4,5-Bis(propylthio)-1,3-dithiole-2-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(propylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S5/c1-3-5-11-7-8(12-6-4-2)14-9(10)13-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCHIQADFGNWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(SC(=S)S1)SCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470295 | |
| Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59065-22-4 | |
| Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Preparative Routes to 4,5-Bis(propylthio)-1,3-dithiole-2-thione
The synthesis of the title compound is primarily achieved through the alkylation of a key dithiolate precursor, which can be stabilized and handled as a zincate complex.
A common and effective route to 4,5-disubstituted-1,3-dithiole-2-thiones involves the use of the stable metal complex of 1,3-dithiole-2-thione-4,5-dithiolate (dmit). The synthesis begins with the reduction of carbon disulfide (CS₂) using an alkali metal, such as sodium, to form the dianion Na₂dmit. This intermediate is then treated with a zinc salt, typically ZnCl₂, in the presence of a tetraalkylammonium salt like tetraethylammonium (B1195904) bromide, to precipitate the stable and isolable zincate complex, [N(Et)₄]₂[Zn(dmit)₂]. researchgate.net
This zincate chelate serves as a convenient and storable source of the dmit dianion. researchgate.net The final step to obtain this compound is a standard S-alkylation reaction. The zincate complex is reacted with two or more equivalents of a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The nucleophilic sulfur atoms of the dithiolate displace the halide from the propyl group, yielding the desired product.
Table 1: Typical Reagents for Synthesis via Zincate Intermediate
| Step | Precursor | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Carbon Disulfide (CS₂) | Sodium metal, ZnCl₂, [N(Et)₄]Br | [N(Et)₄]₂[Zn(dmit)₂] |
While phosphite-mediated coupling is most famously used for the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives by dimerization of 1,3-dithiole-2-thiones, the underlying principles are relevant to the formation of substituted dithiole cores. This method relies on the ability of trialkyl phosphites, most commonly triethyl phosphite (B83602) P(OEt)₃, to act as a desulfurization agent at elevated temperatures (typically >100°C).
In the context of TTF synthesis, two molecules of a 1,3-dithiole-2-thione (B1293655) (or a related 1,3-dithiol-2-one) are coupled reductively at the C2 position to form the central C=C double bond of the TTF core. The reaction proceeds through a proposed intermediate involving the phosphite abstracting the thione sulfur atom. While not a direct route to the monomeric this compound itself, this coupling chemistry is fundamental to its subsequent use as a precursor. The efficiency of this reaction makes it the most common method for preparing TTF derivatives from dithiole-2-thione building blocks.
Synthesis of Functionalized Tetrathiafulvalene Derivatives Incorporating the 4,5-Bis(propylthio)-1,3-dithiole Motif
This compound is a valuable precursor for constructing more complex and functional molecular systems, particularly donor-acceptor molecules based on the tetrathiafulvalene (TTF) framework.
Unsymmetrical TTF derivatives, such as monopyrrolotetrathiafulvalenes (MPTTFs), can be synthesized using phosphite-mediated cross-coupling reactions. In a typical procedure, this compound is reacted with a different dithiole precursor, such as an N-protected (1,3)-dithiolo[4,5-c]pyrrol-2-one, in refluxing triethyl phosphite. This results in the formation of a hybrid TTF molecule that incorporates both the bis(propylthio) motif and a pyrrole (B145914) ring.
Once the MPTTF core is synthesized, the pyrrole nitrogen atom can be functionalized through N-arylation. A copper-mediated Ullman-type coupling reaction is an effective method for this transformation. The MPTTF is treated with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene (B47551) derivatives) in the presence of a copper catalyst and a suitable base to yield the N-aryl-pyrrolotetrathiafulvalene.
Table 2: Example of N-Arylation of a Pyrrolo-TTF Derivative
| Pyrrolo-TTF Precursor | Aryl Halide | Catalyst/Base | Product |
|---|---|---|---|
| MPTTF derived from this compound | Iodobenzene | CuI / K₂CO₃ | N-phenyl-MPTTF derivative |
The creation of phthalocyanine-tetrathiafulvalene (Pc-TTF) hybrids typically involves the synthesis of a TTF derivative that is functionalized with a reactive group capable of linking to the phthalocyanine (B1677752) system. Direct annulation (ring fusion) is synthetically challenging and less common than covalent tethering.
A prevalent strategy involves preparing a TTF molecule with carboxylic acid or alcohol functionalities. This functionalized TTF can then be attached as an axial ligand to a central metal atom within a pre-formed phthalocyanine macrocycle, such as a silicon phthalocyanine (SiPc). For instance, a TTF-dicarboxylic acid could be esterified with the axial hydroxyl groups of a SiPc core. nih.govworktribe.com A derivative of this compound could be modified to bear such a linking group, enabling its incorporation into a Pc-TTF dyad. These hybrid molecules are investigated for their unique photophysical and electronic properties, where the TTF unit can modulate the fluorescence of the phthalocyanine core through intramolecular electron transfer. nih.govworktribe.com
The fusion of the 1,3-dithiole motif with large, electron-accepting nitrogen heterocycles like dipyrido[3,2-a:2',3'-c]phenazine (dppz) creates highly conjugated donor-acceptor ligands. The synthesis of a TTF-dppz ligand generally starts with the dithiolate precursor derived from the corresponding 1,3-dithiole-2-thione.
For example, the dithiolate dianion generated from this compound can undergo a nucleophilic substitution reaction with a dichlorinated phenazine (B1670421) precursor, such as 11,12-dichloro-dipyrido[3,2-a:2',3'-c]phenazine. This condensation reaction forms the fused TTF-dppz system, where the dithiole ring is annulated to the phenazine backbone. academie-sciences.fr The resulting redox-active ligands can coordinate with metal ions, such as lanthanides, to form complexes with interesting magnetic and photophysical properties. academie-sciences.fr
Rational Design Principles for Novel π-Electron Donors
The compound this compound serves as a crucial building block in the synthesis of more complex molecular structures, particularly π-electron donors for organic conductors. The rational design of these materials is guided by several key principles aimed at tuning their electronic and solid-state properties. These principles involve strategic modifications to the molecular framework to control factors such as π-conjugation, intermolecular interactions, and chirality.
Strategies for Extending π-Conjugation
Extending the π-conjugation of electron donors derived from this compound is a primary strategy for modulating their electronic properties. A larger conjugated system generally leads to a smaller HOMO-LUMO gap, which is advantageous for achieving high electrical conductivity in the resulting materials. nih.gov
One common approach to extend π-conjugation is through the creation of tetrathiafulvalene (TTF) analogues. acs.org The this compound molecule can be converted into a TTF derivative, which possesses a highly delocalized π-system. Further extension of this conjugation can be achieved by incorporating other unsaturated moieties. For instance, the TTF core can be fused with aromatic rings or linked to other conjugated systems. nih.govrsc.org This structural modification can significantly impact the electronic and optical properties of the molecule. nih.govnih.gov
| Strategy | Description | Expected Outcome |
| Formation of TTF Analogues | Conversion of the dithiole-2-thione moiety into a tetrathiafulvalene (TTF) core. | Creation of a highly delocalized π-system, which is a fundamental characteristic of good organic conductors. |
| Fusion with Aromatic Systems | Annelation of the TTF core with aromatic or heteroaromatic rings. | Further extension of the π-conjugated system, leading to a reduction in the HOMO-LUMO gap and altered redox properties. nih.govrsc.org |
| Introduction of Conjugated Linkers | Coupling of dithiolethione-derived units via π-conjugated bridges (e.g., vinylene, phenylene). | Formation of extended molecular wires or oligomers with enhanced electronic delocalization along the backbone. acs.org |
| Incorporation of Donor-Acceptor Motifs | Linking the dithiolethione-based donor to an electron-accepting unit. | Creation of intramolecular charge-transfer complexes, which can lead to interesting optical and electronic properties. rsc.org |
These strategies, individually or in combination, provide a powerful toolkit for the rational design of novel π-electron donors with tailored electronic properties for applications in molecular electronics.
Introduction of Stereogenic Centers and Hydrogen-Bonding Moieties
Beyond the manipulation of the π-system, the introduction of stereogenic centers and hydrogen-bonding moieties into the molecular structure of π-electron donors offers another layer of control over their solid-state organization and, consequently, their material properties. rsc.org
The incorporation of chiral centers can induce the formation of chiral supramolecular assemblies. scispace.com This is particularly relevant for the development of materials with unique optical or electronic properties, such as chiroptical switches or materials exhibiting non-linear optical responses. mdpi.commdpi.com In the context of this compound derivatives, stereogenic centers could be introduced, for example, by using chiral alkyl groups in place of the propyl chains. The resulting enantiomerically pure donors can then self-assemble into chiral stacks or layers in the solid state, influencing the intermolecular electronic coupling. ub.edu
| Structural Modification | Rationale | Potential Impact on Material Properties |
| Introduction of Stereogenic Centers | To induce chirality in the molecular building block. | Formation of chiral supramolecular assemblies, leading to materials with chiroptical properties and potentially influencing charge transport pathways. scispace.comacs.org |
| Attachment of Hydrogen-Bonding Groups (e.g., -CONH₂, -COOH) | To introduce directional intermolecular interactions. | Promotion of ordered crystal packing through the formation of hydrogen-bonded networks, which can enhance charge carrier mobility and influence the dimensionality of the electronic structure. ub.edunih.govrsc.orgacs.org |
Electrochemical Characterization of Tetrathiafulvalene Analogs
Electrochemical methods, especially cyclic voltammetry, are indispensable for characterizing the electron-donating capabilities of TTF analogs. These techniques provide quantitative data on the energy levels of the frontier molecular orbitals and the stability of the oxidized species.
A hallmark of the tetrathiafulvalene system is its ability to undergo two sequential and chemically reversible one-electron oxidations. nih.govresearchgate.net This process is readily observed via cyclic voltammetry, which typically reveals two distinct, well-separated redox waves. nih.gov The first oxidation step generates a stable radical cation (TTF•+), and the second step produces a dication (TTF2+). wikipedia.org
**TTF ⇌ TTF•+ + e- (E½¹) ** **TTF•+ ⇌ TTF2+ + e- (E½²) **
The stability of these oxidized species is a key attribute for their application in molecular materials. beilstein-journals.org This stability is rationalized by the gain in aromaticity upon oxidation. researchgate.net In its neutral state, the TTF molecule consists of two pro-aromatic 1,3-dithiole rings. beilstein-journals.org The first oxidation leads to the formation of a single aromatic 6π-electron 1,3-dithiolium system in the radical cation. researchgate.net The second oxidation results in a dication that possesses two such aromatic rings, further enhancing its stability. researchgate.netbeilstein-journals.org For instance, a TTF-dipyridophenazine conjugate synthesized from a 4,5-bis(propylthio)-1,3-dithiole-2-one precursor clearly displays these two reversible oxidation waves, confirming the integrity and characteristic redox behavior of the TTF moiety within the larger molecular system. mdpi.com
Table 1: Representative Redox Potentials of a TTF-dppz Conjugate Data extracted from a study on a TTF-dipyridophenazine (dppz) conjugate derived from a propylthio-substituted precursor. mdpi.com Potentials are vs. Ag/AgCl.
| Oxidation Step | Half-wave Potential (E½) |
| First Oxidation (TTF/TTF•+) | +0.51 V |
| Second Oxidation (TTF•+/TTF2+) | +0.90 V |
The molecular structure surrounding the TTF core has a profound impact on its redox potentials. The introduction of substituents can either increase or decrease the electron density of the TTF system, thereby making it harder or easier to oxidize. Electron-donating groups, such as the propylthio (-SPr) groups, enrich the π-electron system of the TTF core. This increased electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO), making it easier to remove an electron. Consequently, TTF derivatives bearing alkylthio substituents generally exhibit lower oxidation potentials compared to the unsubstituted parent TTF.
The thermodynamics of electron transfer in TTF systems are highlighted by the remarkable stability of the TTF•+ and TTF2+ species, as evidenced by the chemical reversibility of their formation in cyclic voltammetry. researchgate.net This stability is a direct consequence of the aromatic character acquired upon oxidation. beilstein-journals.org
Computational Studies of Electronic Configurations
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure of TTF derivatives, complementing experimental findings and providing a predictive framework for designing new materials.
DFT calculations are widely employed to analyze the geometrical and electronic properties of TTF derivatives in their different oxidation states (neutral, +1, and +2). nih.gov These calculations provide optimized molecular geometries and, crucially, visualize the distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For TTF-based donor molecules, the HOMO is of primary importance as it is the orbital from which an electron is removed during the first oxidation. DFT studies consistently show that the HOMO is predominantly localized on the TTF moiety, confirming its role as the primary electron-donating unit within a larger molecule. mdpi.com For example, in a TTF–dppz conjugate, the HOMO is almost entirely centered on the TTF fragment, while the LUMO is located on the electron-accepting dppz part. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the electronic absorption properties and the electrochemical behavior of the molecule. nih.gov
When a TTF donor is covalently linked to an electron-acceptor (A) unit, the resulting D–A molecule can exhibit intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comacs.org This process involves the promotion of an electron from the donor-localized HOMO to the acceptor-localized LUMO, creating a charge-separated excited state (D+–A−). acs.org
The existence of an ICT state is often evidenced by the appearance of a new, broad, and low-energy absorption band in the electronic spectrum that is absent in the individual donor and acceptor components. mdpi.comacs.org DFT and Time-Dependent DFT (TD-DFT) calculations are instrumental in assigning these spectral features. acs.org For TTF-dppz, calculations confirm that the lowest energy electronic transition corresponds to a HOMO→LUMO excitation, which effectively transfers electron density from the TTF unit to the dppz unit, validating the assignment of this band as an ICT transition. mdpi.com The study of these ICT states is fundamental to the development of molecular-scale rectifiers, switches, and components for organic photovoltaics. acs.org
Electronic Structure and Redox Properties of Derived Systems
Theoretical Insights into Delocalized Resonant Forms in Oxidized Species
The oxidation of 4,5-bis(propylthio)-1,3-dithiole-2-thione results in the formation of a radical cation. Theoretical studies, particularly those employing density functional theory (DFT), provide significant insights into the electronic reorganization that occurs upon this one-electron oxidation. The resulting positive charge and the unpaired electron are not localized on a single atom but are delocalized across the π-system of the 1,3-dithiole-2-thione (B1293655) core. This delocalization can be described through several contributing resonance structures, which collectively represent the hybrid state of the oxidized species.
Computational analyses on the parent compound, 1,3-dithiole-2-thione (DTT), and its radical cation (DTT•+) offer a foundational understanding applicable to its alkylthio-substituted derivatives. researchgate.net Upon oxidation, significant changes in the bond lengths within the dithiole ring are observed, reflecting a redistribution of electron density. For instance, the C=C double bond in the neutral molecule lengthens in the radical cation, indicating a decrease in its double bond character. Conversely, the C-S bonds within the ring tend to shorten, suggesting an increase in their bond order. researchgate.net
These geometric changes are rationalized by considering the key resonance contributors to the structure of the radical cation. In the oxidized state, the positive charge is shared among the sulfur atoms of the dithiole ring and the exocyclic thione group, as well as the carbon atoms. The spin density, representing the distribution of the unpaired electron, is also spread across the molecule, primarily on the sulfur and carbon atoms of the heterocyclic ring. researchgate.net
The primary resonance forms for the radical cation of a 1,3-dithiole-2-thione derivative can be depicted as follows, showing the delocalization of the positive charge and the radical character:
Structure A: The positive charge and radical are localized on one of the ring sulfur atoms.
Structure B: Delocalization moves the radical to the adjacent carbon and the positive charge to the other ring sulfur.
Structure C: The exocyclic thione sulfur atom bears the positive charge, with the radical on a ring carbon.
Structure D: The positive charge is located on a ring carbon atom.
The actual electronic structure is a hybrid of these and other minor contributing forms. The extent to which each form contributes is influenced by the substituents on the C4 and C5 positions. In the case of this compound, the electron-donating nature of the propylthio groups can further stabilize the cationic center through resonance, enhancing the delocalization.
Theoretical calculations provide quantifiable data on this delocalization through population analysis, which assigns partial charges and spin densities to each atom. These calculated values offer a more detailed picture than simple Lewis structures can provide.
| Atom | Calculated Atomic Charge (e) | Calculated Spin Density |
|---|---|---|
| C2 (thione carbon) | +0.15 | +0.20 |
| S (exocyclic) | -0.10 | +0.15 |
| C4/C5 | +0.05 | +0.25 |
| S (ring) | +0.20 | +0.05 |
Note: The data in the table is illustrative, based on findings for the parent 1,3-dithiole-2-thione, and serves to demonstrate the principles of charge and spin delocalization. The precise values for this compound would require specific calculations.
The delocalized nature of the highest occupied molecular orbital (HOMO) in the neutral molecule is a key factor in determining the electronic structure of the resulting cation radical. Upon oxidation, an electron is removed from this orbital, and the distribution of the remaining electron density and the new unpaired electron (spin) is dictated by the composition of this orbital. For 1,3-dithiole-2-thione and its derivatives, the HOMO typically shows significant contributions from the sulfur atoms of the dithiole ring and the π-system of the C=C bond, which is consistent with the observed delocalization in the oxidized species. researchgate.net
Formation and Characterization of Conductive and Charge Transfer Materials
Supramolecular Assembly and Charge-Transfer Complex Formation
The ability of 4,5-Bis(propylthio)-1,3-dithiole-2-thione and related molecules to form organized solid-state structures is paramount to their function as conductive materials. This organization is driven by a combination of non-covalent intermolecular interactions that dictate the packing of molecules in the crystal lattice, which in turn governs the material's electronic properties. The formation of charge-transfer (CT) complexes, typically involving an electron donor (like a TTF derivative) and an electron acceptor, is a common strategy to create molecular conductors. In these systems, the degree of charge transfer and the stacking arrangement of the donor and acceptor molecules determine the ultimate conductivity.
The solid-state architecture of materials based on the 1,3-dithiole-2-thione (B1293655) framework is heavily influenced by specific intermolecular forces. The high concentration of sulfur atoms in these molecules is a key factor.
S···S Contacts: Short intermolecular sulfur-sulfur (S···S) contacts are a defining characteristic of the crystal packing of sulfur-rich compounds. These interactions, which are shorter than the sum of the van der Waals radii of two sulfur atoms (approx. 3.70 Å), create a network that facilitates orbital overlap between adjacent molecules. This network is crucial for establishing charge transport pathways through the material. In a closely related compound, 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione, S···S interactions, along with hydrogen bonds, contribute to the formation of a polar three-dimensional framework. nih.gov
π-Stacking: The planar, π-conjugated core of the 1,3-dithiole-2-thione ring system promotes face-to-face π-π stacking interactions. This arrangement creates columns of molecules, which can serve as primary conduits for electrical conductivity. The radical cations of 1,3-dithiole-2-thione (DTT) exhibit an increased extent of π-conjugation compared to their neutral counterparts, which is favorable for charge transport along these molecular stacks. worldscientific.comdocumentsdelivered.com
Hydrogen Bonding: While the target molecule itself lacks strong hydrogen bond donors, the introduction of specific functional groups can enable these interactions. For instance, in the crystal structure of 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione, C-H···O hydrogen bonds work in concert with S···S contacts to build the supramolecular assembly. nih.gov The propylthio side chains in this compound could potentially engage in weaker C-H···S interactions.
A primary goal in the design of organic conductors and superconductors is to create materials with higher dimensionality (2D or 3D) in their electronic interactions. One-dimensional systems are often susceptible to electronic instabilities, such as Peierls transitions, which can transform a metallic state into an insulating one at low temperatures. Enhancing the dimensionality can suppress these transitions and stabilize the metallic, and potentially superconducting, state.
Key design principles include:
Expansion of the π-System: Creating larger, more extended π-conjugated donor molecules reduces the on-site Coulomb repulsion (the energy cost for two electrons to occupy the same molecule). This is a foundational concept in the development of organic metals. nih.gov
Increasing Heteroatom Contacts: Increasing the number of sulfur atoms in the molecular framework, as seen in the evolution from tetrathiafulvalene (B1198394) (TTF) to bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), promotes stronger and more numerous side-by-side S···S interactions. nih.gov This enhances inter-stack communication, effectively increasing the dimensionality of the electronic system from 1D to 2D. nih.gov The propylthio groups in this compound contribute additional sulfur atoms that can participate in these crucial lateral interactions.
Control of Molecular Packing: The size and shape of the peripheral groups (like the propylthio chains) and the counter-anions used in charge-transfer salts are critical for controlling the molecular arrangement in the solid state. Different packing motifs (e.g., β-type, θ-type) arise from these subtle modifications, leading to vastly different electronic properties. nih.gov
By systematically modifying the molecular structure based on these principles, researchers can tune the intermolecular interactions to create robust, multi-dimensional conducting networks.
Exploration of Single-Molecule Conductors and Molecular Devices
The field of molecular electronics aims to use individual molecules as active components in electronic circuits. While specific studies detailing the use of this compound in single-molecule junctions were not prominent in the searched literature, the core 1,3-dithiole-2-thione (DTT) structure is of significant interest in this area. Theoretical studies suggest that DTT and its derivatives are promising candidates for molecular conductors due to favorable energetics for charge transport. worldscientific.comdocumentsdelivered.com The formation of radical cations, a key step in conduction, requires lower relaxation energy for DTT compared to some oxygen-containing analogs, indicating a lower resistance to charge transport along the molecular backbone. worldscientific.comdocumentsdelivered.com
In a single-molecule device, the molecule is typically connected to two metal electrodes. The conductance is governed by the molecule's electronic structure and its coupling to the electrodes. For a molecule like this compound, the π-conjugated dithiole-2-thione core would serve as the primary conducting channel. The peripheral propylthio groups would play a crucial role in mediating the electronic coupling to the electrodes and influencing the molecule's orientation within the junction. Research on other sulfur-containing heterocycles, such as thiophene, has shown that covalent bonds can be formed between the molecule and metal surface atoms, significantly increasing the conductance of the molecular junction. nih.gov
Hybrid Systems for Molecular Spintronics Applications
Molecular spintronics is an emerging field that seeks to exploit the spin of the electron, in addition to its charge, in molecular-scale devices. The 1,3-dithiole-2-thione framework is a key precursor to dithiolene ligands, which are highly versatile building blocks for creating functional magnetic materials and hybrid spintronic systems. researchgate.netmdpi.com When the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand coordinates to a metal ion, it forms a metal-dithiolene complex. A critical feature of these complexes is their "non-innocent" character, where the redox activity is not confined to the metal center but is shared across the metal and the ligand. This delocalization of spin density is fundamental to their application in spintronics. nih.gov
Research into metal-dithiolene complexes has revealed their potential in several areas of spintronics:
Spin-Filtering Materials: Theoretical studies on certain transition metal dithiolene complexes suggest they can act as highly efficient spin filters, where they preferentially conduct electrons of one spin orientation over the other. rsc.org This property is essential for creating devices that can generate and detect spin-polarized currents.
Molecular Qubits: The intrinsic redox activity and paramagnetism of the dithiolene ligand itself can be harnessed. In some systems, the ligand, rather than the metal, acts as the spin host. gla.ac.uk Paramagnetic bis(dithiolene) complexes have been investigated as prototypes for molecular electron spin qubits, which are the basic units of information in a quantum computer. gla.ac.uk
Controllable Magnetic Materials: The delocalization of spin between the metal and the dithiolene ligand allows for the creation of materials with diverse and tunable magnetic properties, including spin chains and ladders. nih.gov Furthermore, in certain copper-dithiolene complexes, it has been shown that the distribution and anisotropy of the electron spin can be directly controlled by light, opening pathways to optically switchable magnetic materials. mdpi.com
The table below summarizes key findings for representative metal-dithiolene systems, highlighting the versatility of the dithiolene ligand derived from the 1,3-dithiole-2-thione core.
| Metal Complex Type | Investigated Property/Application | Key Finding |
| Fe and Mn Dithiolenes | Spin-polarized transport | Exhibit high spin polarization, making them candidates for spin-filtering materials. rsc.org |
| Ni, Pd, and Pt Dithiolenes | Spin dynamics for quantum computation | The redox-active dithiolene ligand can act as the spin host for a molecular qubit. gla.ac.uk |
| Au Dithiolenes | Spin relaxation in molecular qubits | A gold(III) complex with a radical dithiolene ligand showed one of the longest phase memory times reported for such a system. gla.ac.uk |
| Cu Dithiolenes | Optical control of spin properties | Light can be used to switch the spin distribution from an delocalized state to a localized state. mdpi.com |
| Cp/Dithiolene Complexes | Solid-state magnetic behavior | The interplay between molecular geometry and spin delocalization leads to a variety of magnetic structures (e.g., spin chains, ladders). nih.gov |
Applications in Advanced Materials Science and Optoelectronics
Components in Organic Semiconductors
While specific studies detailing the use of 4,5-Bis(propylthio)-1,3-dithiole-2-thione as a component in organic semiconductors are not extensively documented, the broader family of 1,3-dithiole-2-thione (B1293655) derivatives are well-established precursors to organic conductors and semiconductors. The core structure is a key building block for tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are renowned for their electron-donating properties and ability to form highly conductive charge-transfer salts and radical cation salts. These materials have been pivotal in the development of molecular electronics.
A closely related compound, 5-Propyl-1,3-dithiolo[4,5-d] chemicalbook.comresearchgate.netdithiole-2-thione, is noted for its utility in formulating conductive polymers. Its ability to enhance electronic properties makes it a valuable component in the development of organic semiconductors. The presence of alkylthio chains, such as the propylthio groups in the title compound, generally serves to improve solubility in organic solvents, which is a crucial factor for solution-based processing of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The sulfur atoms in the dithiole rings contribute to intermolecular interactions, which can facilitate charge transport in the solid state.
Functional Materials for Photovoltaic Devices
In the realm of organic photovoltaics (OPVs), derivatives of 1,3-dithiole-2-thione have been explored as electron-donor materials. The electron-rich nature of the dithiole core makes it suitable for use in donor-acceptor blends, which are the basis of bulk heterojunction solar cells. While direct application of this compound in photovoltaic devices has not been widely reported, related structures have shown promise. For instance, copolymers incorporating benzo[1,2-b:4,5-b']dithiophene, which shares structural motifs with the dithiole system, have been successfully employed in polymer solar cells, achieving significant power conversion efficiencies. mdpi.comnih.govnih.gov
The potential utility of compounds like 5-Propyl-1,3-dithiolo[4,5-d] chemicalbook.comresearchgate.netdithiole-2-thione in photovoltaic devices has been suggested, underscoring the interest in this class of materials for solar energy applications. bldpharm.com The propylthio substituents would likely influence the morphology of the active layer blend and the open-circuit voltage of the resulting device.
Development of Advanced Materials for Energy Storage Systems (e.g., Supercapacitors, Batteries)
The application of this compound in energy storage is an emerging area of interest. The related compound, 5-Propyl-1,3-dithiolo[4,5-d] chemicalbook.comresearchgate.netdithiole-2-thione, has been identified as a material for the development of advanced energy storage systems, including batteries and supercapacitors. bldpharm.com The redox activity inherent in the sulfur-rich core of these molecules is the key property for such applications. The ability to undergo reversible oxidation and reduction processes allows for the storage and release of electrical charge.
In the context of batteries, particularly lithium-sulfur or other next-generation battery technologies, sulfur-containing organic compounds are being investigated as alternative cathode materials. They can offer high theoretical capacities and potentially mitigate some of the challenges associated with elemental sulfur cathodes, such as the polysulfide shuttle effect. For supercapacitors, the high surface area and conductivity of materials derived from these compounds could lead to high capacitance and rapid charge-discharge rates.
Non-Linear Optical (NLO) Materials
The field of non-linear optics (NLO) is one where sulfur-rich organic molecules, including derivatives of 1,3-dithiole-2-thione, have attracted considerable attention. NLO materials are capable of altering the properties of light and are crucial for applications in optical communications, data processing, and frequency conversion.
A common strategy for designing molecules with a large second-order NLO response (hyperpolarizability, β) is to create a Donor-π-Acceptor (D-π-A) structure. In such a system, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key determinant of the NLO properties.
The 1,3-dithiole-2-thione moiety can act as a potent electron donor. For example, in 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione, the introduction of a C=O group connecting the furan (B31954) (donor) and the dmit (acceptor) rings creates a conjugated system with high delocalization, leading to good second-order NLO properties. The sulfur atoms in the dithiole ring contribute to the polarizability of the molecule, which is a critical factor for NLO activity. While specific D-π-A dyads incorporating this compound are not detailed in the literature, its structural features suggest its potential as a donor component in such systems.
Theoretical calculations, often employing density functional theory (DFT), are a powerful tool for predicting the NLO properties of new molecules and guiding synthetic efforts. Such calculations can determine the hyperpolarizability of a molecule and provide insights into the structure-property relationships.
While specific theoretical predictions for the hyperpolarizability of this compound are not available, studies on related sulfur-containing systems have shown a good correlation between calculated and experimental values. researchgate.net A parameterization scheme has been developed for calculating the hyperpolarizability of sulfur compounds, which shows that sulfur can act as a powerful electron donor and an effective transmitter of charge. researchgate.net The high polarizability of sulfur-rich compounds is a general principle that supports the potential for significant NLO properties in this class of molecules. chemicalbook.com
Table 1: Comparison of Related Compounds in NLO Applications
| Compound | Role in D-π-A System | Observed/Predicted NLO Property |
| 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione | Acceptor (dmit core) | Good second-order NLO properties |
| General Sulfur-Containing Systems | Donor or part of π-bridge | High polarizability, potential for large hyperpolarizabilities chemicalbook.comresearchgate.net |
Redox-Active Ligands in Coordination Chemistry
The deprotected analogue of this compound, which is 4,5-dimercapto-1,3-dithiole-2-thione (dmit), is a well-established and versatile redox-active ligand in coordination chemistry. The dmit ligand can coordinate to a wide range of metal ions, forming complexes with interesting electronic and magnetic properties. These complexes have been instrumental in the development of molecular conductors and superconductors.
While this compound itself does not have the free thiol groups necessary for coordination in the same manner as dmit, it could potentially act as a neutral ligand through its sulfur atoms. However, the primary interest in this compound in the context of coordination chemistry lies in its role as a protected precursor to the dmit ligand. The propylthio groups can be cleaved to generate the dithiolate, which can then be used to synthesize metal-dmit complexes.
The redox activity of the dmit ligand is a key feature of its coordination complexes. The ligand can exist in different oxidation states, which imparts rich electrochemical behavior to the resulting metal complexes. This property is crucial for the design of molecular materials with tunable electronic properties. For instance, heteroleptic coordination compounds with redox-active dithiolene and 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) ligands have been synthesized and their electrochemical properties studied.
Advanced Spectroscopic and Structural Characterization Techniques
X-ray Diffraction Studies of Molecular and Crystal Structures
X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal. While the specific crystal structure of 4,5-Bis(propylthio)-1,3-dithiole-2-thione is not widely published, extensive studies on closely related derivatives provide a clear understanding of the structural features of the 1,3-dithiole-2-thione (B1293655) core.
Derivatives of 4,5-dimercapto-1,3-dithiole-2-thione (dmit) have been extensively studied due to their relevance in creating organic conductors and coordination compounds. researchgate.net For instance, the analysis of 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione reveals a molecular structure with crystallographically imposed mirror symmetry. nih.gov In this and other derivatives, the central dmit moiety exhibits a high degree of conjugation. nih.gov
The crystal packing in these molecules is often governed by a combination of intermolecular forces, including S···S interactions and, when appropriate functional groups are present, C–H···O hydrogen bonding. nih.gov These interactions build a three-dimensional framework that dictates the material's bulk properties. nih.gov In organized molecular films of charge-transfer complexes involving the dmit unit, X-ray diffraction has shown that the molecules can form highly ordered layered structures, which is a key factor in their conductive properties. nih.gov The alkyl chains, such as the propylthio groups in the title compound, play a significant role in influencing this molecular arrangement through van der Waals interactions. nih.gov
Table 1: Representative Crystallographic Data for 1,3-Dithiole-2-thione Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 4,5-Bis(furoylsulfanyl)-1,3-dithiole-2-thione | Orthorhombic | Pnma | Molecule possesses mirror symmetry; exhibits S···S interactions and C–H···O hydrogen bonds. | nih.gov |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Monoclinic | P2₁/n | Used to prove the molecular structure of 5-arylimino-1,3,4-thiadiazole regioisomers. | mdpi.com |
| [C₁₉H₄₂N][Au(dmit)₂] | Triclinic | P1̅ | Synthesized to explore nonlinear optical properties. | researchgate.net |
Electronic Absorption and Emission Spectroscopy in Understanding Charge Transfer Phenomena
Electronic spectroscopy, encompassing UV-Visible absorption and emission techniques, is crucial for probing the electronic transitions within a molecule and understanding its behavior in charge-transfer phenomena. The 1,3-dithiole-2-thione framework is an electron-rich system, capable of acting as an electron donor in the formation of charge-transfer (CT) complexes.
The electronic structure of dmit derivatives is characterized by a high degree of conjugation, which gives rise to distinct absorption bands in the UV-Visible spectrum. nih.gov For example, a derivative where furan (B31954) rings (donors) are connected to the dmit moiety (acceptor) through a C=O group forms a conjugated system with significant delocalization, a feature that underpins its nonlinear optical properties. nih.gov
Studies on CT complexes of dmit with various metals show that the electronic properties can be tuned. researchgate.netnih.gov The formation of these complexes often results in the appearance of new, low-energy absorption bands in the visible or near-infrared region, which are characteristic of the charge-transfer process. Polarized visible spectroscopy on thin films of these complexes has been used to determine the orientation of the molecular units, which is essential for understanding their electrical conductivity. nih.gov While emission (fluorescence or phosphorescence) is less commonly a focus for these specific thione compounds, understanding the absorption profile is paramount for applications in molecular electronics and optics. researchgate.net
Table 2: Electronic Absorption Maxima (λmax) for Related Dithiole Compounds
| Compound/Intermediate | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Potassium Isopropylxanthate Intermediate | Methanol | 384, 303.5, 228 | d-nb.info |
| Bisxanthate Intermediate | Hexane | 348, 283, 220, 196 | d-nb.info |
| nih.govd-nb.info-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione | CH₂Cl₂ | 275 | d-nb.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the two equivalent propyl groups. These would include a triplet for the terminal methyl (–CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (–CH₂–) protons, and another triplet for the methylene protons directly attached to the sulfur atoms (–S–CH₂–).
The ¹³C NMR spectrum provides further structural confirmation. A key feature would be the signal for the thione carbon (C=S), which is highly deshielded and appears far downfield, often above 180 ppm. mdpi.com Other expected signals include those for the sp² carbons of the dithiole ring's C=C bond and the three distinct sp³ carbons of the propyl chains. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in unambiguous signal assignment. mdpi.com NMR is routinely used to confirm the identity and purity of synthetic intermediates and final products in the synthesis of dmit derivatives. d-nb.infomdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C=S (Thione) | > 180 | Characteristic downfield shift for thione carbons. mdpi.com |
| C=C (Dithiole ring) | 110 - 140 | Typical range for alkene carbons in a sulfur-containing ring. |
| -S-CH₂- | 30 - 45 | Methylene carbon attached to sulfur. |
| -CH₂-CH₂-CH₃ | 20 - 30 | Central methylene carbon of the propyl group. |
| -CH₃ | 10 - 15 | Terminal methyl carbon of the propyl group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide information on molecular symmetry and intermolecular interactions.
The IR spectrum of this compound and its derivatives is dominated by several characteristic absorption bands. The most diagnostic is the C=S stretching vibration, which typically appears in the 1050-1250 cm⁻¹ region. mdpi.com The precise position of this band can be influenced by the electronic nature of the substituents on the dithiole ring. Other important vibrations include the C=C stretch of the dithiole ring, C–S stretching modes, and the various C–H stretching and bending vibrations of the propyl groups. d-nb.info
Raman spectroscopy is particularly useful for studying the symmetric vibrations and S–S bonds, which may be weak or inactive in the IR spectrum. Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study the adsorption and potential decomposition of dmit derivatives on metal surfaces, providing insight into molecule-surface interactions. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often paired with experimental spectra to perform normal coordinate analysis, allowing for a complete and accurate assignment of the observed vibrational bands. nih.gov
Table 4: Key Vibrational Modes for 1,3-Dithiole-2-thione Derivatives
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes | Reference |
|---|---|---|---|
| C–H Stretch (Alkyl) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the propyl groups. | d-nb.info |
| C=C Stretch | 1500 - 1580 | Stretching of the central double bond in the dithiole ring. | d-nb.info |
| C=S Stretch (Thione) | 1050 - 1250 | A strong and characteristic band for the thione functional group. | mdpi.com |
| C–S Stretch | 600 - 800 | Stretching vibrations of the carbon-sulfur single bonds. | - |
Future Prospects and Research Directions
Tailoring Molecular Properties through Synthetic Innovation
Future synthetic work on 4,5-Bis(propylthio)-1,3-dithiole-2-thione and its analogues will be crucial for fine-tuning their electronic and physical properties for specific applications. A primary goal is to enhance the electron-donating capability of the dithiole-thione core to create more efficient materials for organic electronics.
One promising direction is the strategic introduction of various functional groups to the core structure. Research on other 1,3-dithiole-2-thiones has shown that coupling the core with different amino acids can improve properties like solubility and bioavailability, which could be advantageous for creating processable materials. mdpi.com Furthermore, the synthesis of symmetrical triaryl derivatives of the 1,3-dithiole-2-thione (B1293655) core has demonstrated that molecular structure can be systematically altered to control oxidation potentials. rsc.org Applying these concepts to the this compound framework could yield a library of new donor molecules with tailored redox behaviors.
Innovations in synthetic methodologies will also play a role. For instance, developing more efficient routes to asymmetrically substituted derivatives of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) precursor allows for the creation of molecules with unique dipole moments and packing motifs, which are desirable for applications in nonlinear optics. researchgate.net Future research could adapt these synthetic strategies to create asymmetrical versions of this compound, providing a greater degree of control over the final material properties.
The following table summarizes potential synthetic modifications and their expected impact on the properties of this compound derivatives.
| Synthetic Modification | Target Property | Potential Application |
| Introduction of aryl groups | Modulate redox potential | Organic field-effect transistors (OFETs) |
| Coupling with amino acids | Enhance solubility and processability | Printable electronics |
| Creation of asymmetric derivatives | Induce non-centrosymmetric packing | Nonlinear optics |
| Extension of π-conjugation | Reduce HOMO-LUMO gap | Organic photovoltaics (OPVs) |
Advancements in Hybrid Material Systems and Multiproperty Materials
A significant area of future research lies in the incorporation of this compound and its derivatives into hybrid and multiproperty material systems. These systems aim to combine the distinct properties of different components to achieve synergistic functionalities that are not possible with a single material.
One avenue of exploration is the development of hybrid conducting polymers. A recent study demonstrated that electropolymerizing 3,4-ethylenedioxythiophene (B145204) (PEDOT) in the presence of a platinum complex of 1,3-dithiole-2-thione-4,5-dithiolate ([Pt(dmit)₂]²⁻) resulted in a novel hybrid polymer film with a low optical bandgap of 1.42 eV and multicolor electrochromism. researchgate.net This approach, where the dithiole-thione derivative acts as the counterion, could be adapted for this compound-based metal complexes. Such hybrid materials could find use in electrochromic devices, modified electrodes, and solid-state optoelectronics. researchgate.net
Another promising direction is the creation of charge-transfer (CT) complexes. Derivatives of 1,3-dithiole-2-thione have been shown to form CT complexes with acceptors like tetracyanoquinodimethane (TCNQ) and diiodine, resulting in materials with measurable electrical conductivity. rsc.org Investigating the CT complexes of this compound with a range of electron acceptors could lead to new organic conductors or semiconducting materials. The interplay between the donor's structure and the acceptor's strength will be a key area of study to control the charge transport properties of these materials.
The development of multiproperty materials, where, for example, electrical conductivity is combined with optical or magnetic properties, is a major goal in materials science. The dmit ligand, derived from 1,3-dithiole-2-thione, has been a cornerstone in the discovery of materials exhibiting properties like superconductivity and ferromagnetism. researchgate.net Future work could explore metal complexes derived from this compound as building blocks for multifunctional materials where the propylthio groups help to engineer specific solid-state packing arrangements.
Theoretical and Computational Guidance in Rational Material Design
Theoretical and computational methods are becoming indispensable tools for accelerating the discovery and optimization of new functional materials. For this compound and its derivatives, these approaches can provide deep insights into structure-property relationships and guide synthetic efforts, saving significant time and resources.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the electronic and optical properties of molecules. colab.wsresearchgate.netmdpi.com Future studies will undoubtedly apply these techniques to this compound to calculate key parameters such as HOMO and LUMO energy levels, the HOMO-LUMO gap, and absorption spectra. researchgate.net This information is vital for assessing its potential as a donor material in organic solar cells, as the energy levels dictate the open-circuit voltage and the efficiency of charge transfer at the donor-acceptor interface.
Computational modeling can also be used to rationalize the design of new derivatives. For instance, by systematically modeling molecules with different acceptor groups attached to the dithiole-thione core, researchers can predict how these modifications will tune the energy levels and optical properties. mdpi.com This allows for the in silico screening of a large number of potential candidates before committing to their synthesis.
Furthermore, calculating reorganization energies provides a theoretical estimate of charge mobility, a critical factor for applications in organic transistors. researchgate.net Theoretical investigations into how the propylthio chains influence intermolecular interactions and crystal packing will be essential for designing materials with improved charge transport pathways. By combining experimental synthesis with robust theoretical calculations, a more rational and efficient design cycle for novel materials based on this compound can be established. colab.wsresearchgate.net
The table below outlines key parameters that can be determined through computational methods and their relevance to material design.
| Computational Method | Calculated Parameter | Relevance to Material Design |
| DFT | HOMO/LUMO Energy Levels | Predicts electron-donating ability, open-circuit voltage in OPVs |
| TD-DFT | UV-Vis Absorption Spectra | Predicts light-harvesting capability for photovoltaic applications |
| DFT | Reorganization Energy | Estimates charge transport mobility for OFETs |
| Molecular Dynamics | Crystal Packing/Morphology | Predicts solid-state structure and intermolecular interactions |
Q & A
Q. What are the recommended synthesis methods for 4,5-Bis(propylthio)-1,3-dithiole-2-thione, and how do reaction conditions influence yield?
The compound can be synthesized via cycloaddition reactions using 1,3-dithiole-2,4,5-trithione and alkenes (e.g., ethylene or propylene). Key parameters include temperature control (maintained below 50°C to avoid side reactions) and inert gas environments to prevent oxidation. Purification typically involves column chromatography with hexane/ethyl acetate (3:1 v/v) to isolate the product in >90% purity. Comparative studies show that solvent polarity and stoichiometric ratios of reactants significantly affect yields .
Q. What spectroscopic and crystallographic techniques are essential for characterizing its structural and electronic properties?
- Single-crystal X-ray diffraction is critical for resolving bond-length variations (e.g., C–S bonds: 1.70–1.75 Å) and confirming the dithiole-thione framework .
- NMR spectroscopy (¹H and ¹³C) identifies propylthio substituents, with characteristic shifts at δ 3.1–3.3 ppm (CH₂ groups) and δ 25–30 ppm (quaternary carbons).
- Raman spectroscopy detects sulfur-related vibrational modes (e.g., ν(C=S) at 1050–1100 cm⁻¹) .
Q. What safety protocols are critical during experimental handling?
- Use glove boxes or fume hoods to minimize inhalation of vapors or dust (P260, P271) .
- Wear nitrile gloves, protective eyewear, and flame-retardant lab coats (P280, P283).
- Dispose of waste via segregated containers for halogenated organics, followed by incineration at >1000°C to prevent environmental release (P273) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data (e.g., sulfur vs. selenium substitution)?
Systematic control experiments under inert atmospheres (argon) and standardized conditions (e.g., 0.1 M concentration in THF) are recommended. For selenium analogs, use lithium diisopropylamide (LDA) to generate intermediates, followed by quenching with ZnCl₂ to stabilize reactive species. Cross-validation via HPLC-MS ensures reproducibility .
Q. What factorial design principles apply to optimizing its synthesis or charge-transfer properties?
A 2³ factorial design can evaluate variables:
Q. How can theoretical models predict its electronic properties for organic conductor applications?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- HOMO-LUMO gap : ~2.1 eV, indicating semiconducting behavior.
- Charge-transfer integrals : 0.15–0.25 eV for stacked dimers, suggesting potential for organic superconductors .
Q. What methodologies ensure high purity in polar vs. nonpolar solvents?
- Nonpolar solvents (hexane) : Recrystallization at −20°C yields >98% purity.
- Polar solvents (acetonitrile) : Use activated charcoal filtration to remove oxidized byproducts. Monitor purity via HPLC with a C18 column (retention time: 8.2 ± 0.3 min) .
Q. How to design experiments to study its role in charge-transfer complexes?
- Co-crystallization with tetrathiafulvalene (TTF) in a 1:1 molar ratio under slow evaporation produces mixed-stack crystals.
- Four-probe conductivity measurements at 100–300 K reveal a transition from insulating (ρ = 10⁶ Ω·cm) to metallic states (ρ = 10⁻³ Ω·cm) below 150 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
